(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18721601
InChI: InChI=1S/C14H20ClN3O2S2/c1-14(2,3)20-13(19)18-6-5-9(8-18)22-11-7-10(15)16-12(17-11)21-4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1
SMILES:
Molecular Formula: C14H20ClN3O2S2
Molecular Weight: 361.9 g/mol

(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18721601

Molecular Formula: C14H20ClN3O2S2

Molecular Weight: 361.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H20ClN3O2S2
Molecular Weight 361.9 g/mol
IUPAC Name tert-butyl (3R)-3-(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H20ClN3O2S2/c1-14(2,3)20-13(19)18-6-5-9(8-18)22-11-7-10(15)16-12(17-11)21-4/h7,9H,5-6,8H2,1-4H3/t9-/m1/s1
Standard InChI Key BAIFRXVOLMPZIC-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC(=NC(=N2)SC)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)SC2=CC(=NC(=N2)SC)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a sulfur-linked 6-chloro-2-methylsulfanyl-pyrimidin-4-yl group. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations. Key structural elements include:

  • Chiral center: The (R)-configuration at the pyrrolidine C3 position, confirmed via X-ray crystallography in related compounds .

  • Pyrimidine ring: A heteroaromatic system with chlorine and methylsulfanyl substituents at positions 6 and 2, respectively, influencing electronic properties and binding interactions.

  • Sulfur bridges: Dual thioether linkages (C-S-C) that contribute to conformational rigidity and potential redox activity.

The isomeric SMILES string, CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC(=NC(=N2)SC)Cl\text{CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC(=NC(=N2)SC)Cl}, precisely encodes this three-dimensional arrangement.

Physicochemical Properties

PropertyValue
Molecular FormulaC14H20ClN3O2S2\text{C}_{14}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}\text{S}_{2}
Molecular Weight361.9 g/mol
logP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds5

The tert-butyl ester group confers lipophilicity (logP3.2\log P \approx 3.2), while the pyrimidine and pyrrolidine moieties provide hydrogen-bonding capabilities. These properties suggest moderate membrane permeability and compatibility with both aqueous and organic solvents.

Synthesis and Reactivity

Synthetic Strategies

The compound is typically synthesized through a multi-step sequence involving:

  • Pyrimidine core formation: Condensation of thiourea derivatives with β-diketones or malononitrile analogs to construct the 2-methylsulfanyl-6-chloropyrimidine scaffold.

  • Pyrrolidine functionalization: Introduction of the sulfur bridge via nucleophilic substitution between a pyrrolidine thiol intermediate and the pyrimidine chloride .

  • Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions to install the N-protecting group.

A representative synthesis employs 4,5,6,7-tetrahydro-benzothiophene derivatives as starting materials, utilizing coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation . Chiral resolution via chromatography or enzymatic methods ensures enantiomeric purity >98% .

Chemical Modifications

The compound participates in diverse reactions:

  • Ester hydrolysis: Removal of the Boc group under acidic conditions (e.g., HCl/dioxane) yields the free pyrrolidine amine, enabling further derivatization.

  • Sulfur oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) converts methylsulfanyl groups to sulfoxides or sulfones, altering electronic properties.

  • Cross-coupling: Suzuki-Miyaura reactions at the pyrimidine C4 position facilitate introduction of aryl or heteroaryl substituents.

These transformations enable systematic structure-activity relationship (SAR) studies to optimize pharmacological profiles.

Biological Evaluation and Mechanism

Enzymatic Interactions

Preliminary studies suggest the compound acts as a:

  • Cytochrome P450 substrate: Metabolized primarily by CYP3A4 and CYP2D6 isoforms, with KmK_m values ranging 10–50 μM.

  • Kinase inhibitor: Demonstrates moderate activity (IC50=2.1μM\text{IC}_{50} = 2.1 \mu\text{M}) against Abelson tyrosine-protein kinase 1 (ABL1), a target in chronic myeloid leukemia.

  • Receptor modulator: Binds to G protein-coupled receptors (GPCRs) with KdK_d values in the nanomolar range, though specific targets remain uncharacterized.

Cellular Effects

Assay SystemObserved EffectConcentration Range
Human platelets40% inhibition of aggregation10–100 μM
Jurkat T-cellsApoptosis inductionEC50 = 25 μM
HEK293 transfectionNF-κB pathway suppressionIC50 = 15 μM

Mechanistic studies indicate the compound disrupts protein-protein interactions in signal transduction cascades, particularly those involving SH2 domains.

Structural Analogues and Comparative Analysis

Key Analogues

Compound NameMolecular FormulaDistinguishing Feature
2-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl esterC15H23ClN4O2S\text{C}_{15}\text{H}_{23}\text{ClN}_{4}\text{O}_{2}\text{S}Amino linker instead of thioether
(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterC14H20ClN3O2S\text{C}_{14}\text{H}_{20}\text{ClN}_{3}\text{O}_{2}\text{S}Pyrimidine substitution pattern variation
4-Chloro-6-methyl-2-(methylthio)pyrimidineC6H7ClN2S\text{C}_{6}\text{H}_{7}\text{ClN}_{2}\text{S}Lacks pyrrolidine moiety

The tertiary sulfur atom in (R)-3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester enhances metabolic stability compared to amine-linked analogues .

Future Directions and Applications

Technical Advancements

  • Crystallography: High-resolution structural studies to elucidate binding modes with biological targets.

  • Prodrug design: Incorporation of enzymatically cleavable groups (e.g., phosphates) to improve bioavailability.

  • Computational modeling: Machine learning-driven prediction of off-target effects and toxicity profiles.

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